molecular formula C4H6Cl2N2S B169243 (2-Chlorothiazol-5-yl)methylamine hydrochloride CAS No. 153471-67-1

(2-Chlorothiazol-5-yl)methylamine hydrochloride

Cat. No. B169243
M. Wt: 185.07 g/mol
InChI Key: QWCUHOCIRYNOOH-UHFFFAOYSA-N
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Description

“(2-Chlorothiazol-5-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 153471-67-1 . It has a molecular weight of 186.08 and its IUPAC name is (2-chloro-1H-1lambda3-thiazol-5-yl)methanamine hydrochloride .


Synthesis Analysis

The compound can be synthesized from 2-Amino-5-chlorothiazole hydrochloride, which is used as a starting reagent . This reagent is also used in the synthesis of 2-chloro-6-methylimidazo .


Molecular Structure Analysis

The InChI code for “(2-Chlorothiazol-5-yl)methylamine hydrochloride” is 1S/C4H6ClN2S.ClH/c5-4-7-2-3 (1-6)8-4;/h2,8H,1,6H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is a reactant for the preparation of biologically active thiazole derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Herbicidal Activities

(2-Chlorothiazol-5-yl)methylamine hydrochloride has been found to exhibit significant herbicidal activities. A study by (Wang et al., 2004) highlighted the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which showed excellent herbicidal activities, comparable to existing chloropyridyl or chlorophenyl analogues.

Catalysis in Chemical Reactions

This compound has been utilized in catalysis, particularly in the Suzuki reaction. (Akishina et al., 2021) synthesized new methylamine derivatives with 1,2-azole fragments, showing high catalytic activity in this reaction.

Insecticidal Properties

A study by (Li et al., 2009) demonstrated the insecticidal activity of (2-chlorothiazol-5-yl)methyl 2-phenyliminothiazolidines against larvae of Cx. pipiens pallens and A. craccivora.

Anticancer and Antitrypanosomal Activity

Some derivatives of (2-Chlorothiazol-5-yl)methylamine hydrochloride have shown potential in anticancer and antitrypanosomal treatments. (Holota et al., 2019) synthesized derivatives that inhibited growth of Trypanosoma brucei and showed significant selectivity indices, alongside inhibition of human tumor cell lines.

DNA Binding and Cytotoxicity Studies

The compound has been part of studies focusing on DNA binding and cytotoxicity. For instance, (Kumar et al., 2012) investigated Cu(II) complexes with tridentate ligands containing (2-Chlorothiazol-5-yl)methylamine hydrochloride for DNA binding propensity and cytotoxicity towards cancer cells.

Corrosion Inhibition

In the field of materials science, derivatives of (2-Chlorothiazol-5-yl)methylamine hydrochloride have been explored for corrosion inhibition. (Zhang et al., 2015) studied imidazoline derivatives as corrosion inhibitors for mild steel in acidic solutions.

Serotonin Receptor Studies

This compound has also been used in studies related to serotonin receptors, as seen in research by (Hewitt et al., 2002), examining the role of the 5-HT(2C) receptor subtype in controlling ingestive behavior in mice.

Synthesis of Derivatives with Potential Biological Activity

It has also been used in the synthesis of various biologically active derivatives. For example, (Zhu and Shi, 2008) synthesized 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl -methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates with moderate fungicidal and insecticidal activities.

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCUHOCIRYNOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592989
Record name 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorothiazol-5-yl)methylamine hydrochloride

CAS RN

153471-67-1
Record name 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride
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